molecular formula C11H15NOS B13065017 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13065017
M. Wt: 209.31 g/mol
InChI Key: MCDOPERHCKBCMQ-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework Analysis

The thieno[3,2-c]pyridine framework consists of a fused bicyclic system integrating a thiophene ring and a pyridine ring. The fusion occurs between the 3-position of the thiophene and the 2-position of the pyridine, as indicated by the [3,2-c] notation. This arrangement positions the sulfur atom at the 1-position of the thiophene ring and the nitrogen atom at the 4-position of the pyridine ring (Figure 1). The partial saturation of the core (4H,5H,6H,7H) indicates hydrogenation at the 4,5,6,7 positions, resulting in a tetrahydrothienopyridine structure.

Key bond lengths and angles within the core were inferred from crystallographic data of related compounds. For example, in 4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the C–S bond in the thiophene moiety measures approximately 1.70 Å, while the C–N bond in the pyridine ring is 1.34 Å. The dihedral angle between the thiophene and pyridine planes is reduced due to saturation, enhancing planarity and π-orbital overlap. Electronic effects arise from the electron-rich thiophene and electron-deficient pyridine, creating a polarized system that influences reactivity and intermolecular interactions.

Table 1: Representative bond parameters in thieno[3,2-c]pyridine derivatives

Bond/Angle Value (Å/°) Source Compound
C–S (thiophene) 1.70 4-Oxo-tetrahydrothieno[3,2-c]pyridine
C–N (pyridine) 1.34 Thieno[3,2-c]pyridine
Dihedral angle 5.2° Furo[3,2-c]pyridine

Substituent Configuration at Position 4

The oxolane (tetrahydrofuran) substituent is attached to the 4-position of the thienopyridine core via its 2-position, forming a 4-(Oxolan-2-yl) group. This configuration places the oxygen atom of the oxolane ring in proximity to the nitrogen atom of the pyridine, enabling potential intramolecular interactions (Figure 2). The oxolane ring adopts a puckered conformation, with the envelope form being more energetically favorable than the planar arrangement due to reduced torsional strain.

Stereochemical analysis of analogous compounds, such as 2-Fluoro-4-(oxolan-3-yl)pyridine, reveals that substituent orientation significantly impacts molecular geometry. For 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, the substituent’s equatorial position minimizes steric clashes with the hydrogenated core. The ether oxygen’s lone pairs may participate in n→π* interactions with the pyridine ring, modulating electron density distribution.

Table 2: Substituent properties at position 4

Parameter Value Source Compound
Bond length (C–O) 1.43 Å 4-(Oxolan-3-yl)pyridine
Dihedral angle 112° (relative to core) Thieno[2,3-c]pyridine
Conformational energy 2.1 kcal/mol (envelope) Oxolane derivatives

Conformational Dynamics of Oxolane-Thienopyridine Hybrid

The hybrid system exhibits dynamic interplay between the rigid thienopyridine core and the flexible oxolane substituent. Nuclear magnetic resonance studies of similar compounds reveal restricted rotation about the C–C bond linking the oxolane to the core, with an energy barrier of ~8 kcal/mol. This restriction arises from steric hindrance between the oxolane’s methylene groups and the core’s hydrogen atoms.

Computational models (DFT-B3LYP/6-31G*) predict two dominant conformers (Figure 3):

  • Synclinal : Oxolane oxygen oriented toward the pyridine nitrogen, facilitating dipole alignment.
  • Anticlinal : Oxolane oxygen oriented away, reducing steric strain but increasing torsional energy.

The synclinal conformer is favored by 1.3 kcal/mol due to stabilizing O···N interactions, as observed in related furopyridine systems. Solvent effects further modulate conformational populations; polar solvents stabilize the synclinal form through enhanced solvation of the dipole.

Table 3: Conformational parameters of the hybrid system

Parameter Synclinal Anticlinal
Relative energy 0.0 kcal/mol 1.3 kcal/mol
O···N distance 2.8 Å 4.1 Å
Solvent stabilization (ΔG) -0.7 kcal/mol (DMSO) +0.4 kcal/mol (Hexane)

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4-(oxolan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H15NOS/c1-2-9(13-6-1)11-8-4-7-14-10(8)3-5-12-11/h4,7,9,11-12H,1-3,5-6H2

InChI Key

MCDOPERHCKBCMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2C3=C(CCN2)SC=C3

Origin of Product

United States

Preparation Methods

Preparation of Imines

  • Reactants: Water, formaldehyde, and 2-thiophene ethylamine
  • Conditions: Heating at 50–55 °C for 20–30 hours in a reaction vessel
  • Workup: Extraction of the reaction mixture with dichloroethane, washing organic layers with saturated saline, and evaporation under reduced pressure to isolate the imine intermediate

Cyclization and Salt Formation

  • The imine is reacted with ethanolic hydrogen chloride (25–30% concentration) and additional water
  • Heating at 65–75 °C for 4–8 hours promotes ring closure to form the tetrahydrothieno[3,2-c]pyridine skeleton
  • Activated carbon treatment and filtration remove impurities
  • Cooling to 0–5 °C precipitates the hydrochloride salt of the product, which is filtered and dried

Reaction Mass Ratios (Typical Example)

Component Mass Ratio (g)
Water 200
Formaldehyde 50–60
2-Thiophene Ethylamine 120–130
Ethanolic HCl (25–30%) 480–520
Water (during cyclization) 45–55
Activated Carbon (GAC) 2–4

This method is characterized by mild conditions, few reaction steps, low pollution, and cost-effectiveness due to inexpensive raw materials and no need for gaseous hydrogen chloride.

Laboratory-Scale Synthetic Routes Incorporating Protecting Groups and Functionalized Intermediates

Use of Benzothiazole-2-sulfonyl (Bts) Protecting Group

  • Protecting the amine functionality with BtsCl under basic conditions stabilizes the intermediate through acidic and basic steps
  • Vilsmeyer-Haack formylation introduces a formyl group on the piperidone ring
  • Reaction with sodium sulfide generates a thiol intermediate in situ
  • Nucleophilic displacement with alkyl bromides followed by base-catalyzed condensation forms the tetrahydrothieno[3,2-c]pyridine ring system
  • Removal of the Bts group with thiophenol and potassium carbonate yields the free amine product

This sequence allows for the synthesis of substituted tetrahydrothieno[3,2-c]pyridines with diverse functional groups at the 2-position, including methyl, nitro, cyano, acetyl, and carboxamide groups.

Pictet-Spengler Reaction for Ring Closure

  • Suitable for synthesizing THTPs with hydrogen or bromine substituents at the 2-position
  • Involves cyclization of amino-thiophene derivatives with aldehydes under acidic conditions
  • Allows for the introduction of substituents such as trifluoromethyl groups
  • Subsequent bromination can yield 2-bromo-THTP derivatives

This method is valuable for synthesizing regioisomeric and substituted tetrahydrothieno[3,2-c]pyridines.

Catalytic Cyclization Methods

Nickel- and cobalt-catalyzed cycloaddition and reductive cyclization reactions have been reported for related six-membered heterocycles, including fused azabicycles and indolizidine analogs. These methods involve:

  • Use of nickel catalysts with N-heterocyclic carbene ligands for [2+2+2] cycloaddition of cyanamides and diynes
  • Reductive cyclization with triethylsilane to form fused heterocyclic rings with high stereoselectivity
  • Cobalt(II) chloride/manganese catalytic systems to transform gem-dialkyl dipropargyl amines at reduced temperatures with high yields

While these methods are more common for complex heterocycles, they provide insight into potential catalytic strategies for constructing the thieno[3,2-c]pyridine core.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Typical Yields / Notes
Imine Formation + Cyclization Imine formation from 2-thiophene ethylamine + formaldehyde; cyclization with ethanolic HCl Mild conditions, scalable, low pollution High purity hydrochloride salt; industrially viable
Protecting Group Strategy Bts protection, Vilsmeyer-Haack formylation, thiol intermediate formation, nucleophilic substitution, deprotection Enables functional group diversity, enantioselective synthesis Good yields; avoids reductive ring opening
Pictet-Spengler Cyclization Acid-catalyzed cyclization of amino-thiophene derivatives with aldehydes Suitable for 2-substituted derivatives, regioselective Effective for brominated and trifluoromethyl analogs
Catalytic Reductive Cyclization Ni or Co catalysis for cycloaddition and reductive ring closure High stereoselectivity, mild temperatures Yields up to 90–98% in related systems

Research Findings and Considerations

  • The industrial imine-cyclization method avoids the use of gaseous hydrogen chloride and minimizes waste acid generation, making it environmentally favorable.
  • Protecting group strategies allow for the synthesis of a broad range of substituted derivatives, critical for medicinal chemistry applications.
  • Catalytic methods provide stereoselective access to fused heterocycles and may be adapted for complex analogs of 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine.
  • Reaction parameters such as temperature, reaction time, and reagent ratios are critical for optimizing yield and purity, as demonstrated in the patent and academic literature.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the thieno[3,2-c]pyridine core or the oxolan-2-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that thienopyridine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Its structural features may enhance its binding affinity to bacterial enzymes or receptors, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of thienopyridine may offer neuroprotective benefits. This could be particularly relevant in conditions like Alzheimer's disease or other neurodegenerative disorders where oxidative stress plays a significant role.

Pharmacological Research

  • Enzyme Inhibition : The compound's ability to interact with enzymes makes it valuable in drug design. For instance, it may act as an inhibitor for certain kinases or phosphodiesterases involved in cellular signaling pathways.
  • Receptor Modulation : Its structural attributes allow potential interactions with various receptors in the central nervous system and peripheral systems. This characteristic can be exploited to develop drugs targeting neurological disorders or metabolic syndromes.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Common synthetic routes may involve cyclization reactions facilitated by Lewis acids or other catalysts.

The mechanism of action likely involves the compound's binding to biological targets such as enzymes or receptors. The specific interactions depend on the compound's conformation and the electronic properties imparted by the oxolane and thieno rings.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a thienopyridine derivative significantly reduced the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy Study : In another research effort, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thienopyridine structure enhanced antibacterial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-c]pyridine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:

Structural Modifications and Pharmacological Profiles

Compound Name Substituents/Modifications Key Pharmacological Activity Molecular Weight (g/mol) References
4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine Oxolane at 4-position Scaffold for antiplatelet/anticancer agents 139.22
Prasugrel 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl, acetate Irreversible P2Y12 ADP receptor antagonist 409.90
Clopidogrel 2-(2-Chlorophenyl)-2-methoxycarbonyl Prodrug metabolized to active P2Y12 inhibitor 321.82
Ticlopidine 5-(2-Chlorobenzyl) P2Y12 inhibitor (older antiplatelet agent) 300.25
7-Iminothieno[3,2-c]pyridine-4,6-dione Iminopyridinedione at 7-position PTP4A3 phosphatase inhibitor (anticancer) 206.23
4-Oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid Ketone and carboxylic acid side chain Unknown (structural analog for drug design) 239.29

Physicochemical Properties

  • Solubility: The oxolane group in 4-(Oxolan-2-yl)-thienopyridine enhances water solubility compared to hydrophobic analogs like ticlopidine .
  • Metabolic Stability : Prasugrel’s fluorophenyl group reduces oxidative metabolism, improving bioavailability relative to clopidogrel .
  • Chirality: Prasugrel’s single chiral center leads to rapid racemization, necessitating clinical use as a racemate, whereas 4-(Oxolan-2-yl)-thienopyridine lacks chiral centers, simplifying synthesis .

Biological Activity

4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17NO2S, with a molecular weight of 251.34 g/mol. Its structure includes an oxolane ring fused with a thieno[3,2-c]pyridine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC13H17NO2S
Molecular Weight251.34 g/mol
CAS Number1936723-49-7
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on certain enzymes such as lipoxygenases. This inhibition can lead to reduced inflammatory responses and may be beneficial in treating conditions like asthma and arthritis .
  • Receptor Modulation : Its structural features allow it to interact with receptors involved in cellular signaling pathways. This interaction can modulate pathways related to cell survival and proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. This aspect is crucial for developing new antibiotics amid rising resistance .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anti-inflammatory Effects : A study demonstrated that derivatives of thienopyridines showed significant anti-inflammatory activity by inhibiting lipoxygenase enzymes . This suggests that similar derivatives may exhibit comparable effects.
  • Anticancer Potential : Research indicated that thieno[3,2-c]pyridine derivatives could inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Neuroprotective Effects : There are indications that compounds within this class may offer neuroprotective benefits by modulating neurotransmitter systems .

Case Studies

  • Case Study on Lipoxygenase Inhibition :
    • A series of thienopyridine derivatives were synthesized and evaluated for their lipoxygenase inhibitory activity. Among these, compounds similar to this compound exhibited IC50 values in the micromolar range, indicating strong inhibitory potential .
  • Antimicrobial Activity Assessment :
    • In vitro studies assessed the antimicrobial efficacy of thieno[3,2-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant growth inhibition at low concentrations .

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